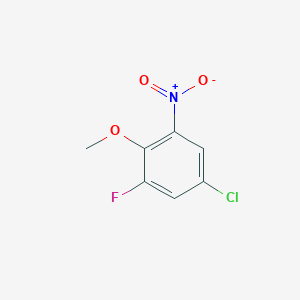

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Overview

Description

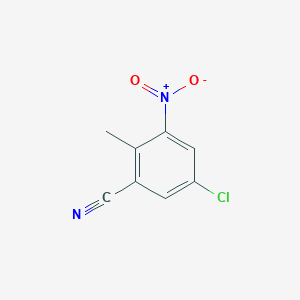

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1260845-62-2 . It has a molecular weight of 205.57 and its IUPAC name is 4-chloro-2-fluoro-6-nitrophenyl methyl ether . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is 1S/C7H5ClFNO3/c1-13-7-5 (9)2-4 (8)3-6 (7)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene are not available, benzene derivatives generally undergo electrophilic substitution reactions . The reaction mechanism often involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a powder that is stored at room temperature .Scientific Research Applications

Charge Control in SNAr Reactions

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene exhibits interesting reactivity in S_NAr (nucleophilic aromatic substitution) reactions, particularly with the substitution of fluorine atoms. The substitution patterns and reaction kinetics are influenced by factors such as the hardness of nucleophiles and the nature of the substituents. This compound demonstrates charge-controlled reaction mechanisms with significant implications in organic synthesis (Cervera, Marquet, & Martin, 1996).

Internal Rotational Barriers in Nitro Compounds

The molecular geometries and internal rotational barriers of nitro group in aromatic nitro compounds, including derivatives similar to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, have been studied using density functional theory. This research provides insights into the electronic structure and steric effects in these compounds, which is vital for understanding their reactivity and properties (Chen & Chieh, 2002).

Applications in Microwave Mediated Reactions

This compound is also relevant in microwave-mediated chemical reactions. For example, certain nitroaromatic compounds, similar to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, have been reduced under microwave irradiation, showcasing a potential for efficient synthesis processes in organic chemistry (Spencer et al., 2008).

Use in Sensing Nitroaromatic Compounds

Interestingly, compounds related to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene have been utilized in the detection of trace amounts of nitroaromatic compounds. This application is significant in fields like environmental science, public security, and forensics (Algarra et al., 2011).

Role in Preparing Aniline Derivatives

Moreover, this compound can be used in the preparation of aniline derivatives through hydrogenation processes. This is crucial for synthesizing various dyes and pharmaceuticals, demonstrating its versatility in organic synthesis (Liang Wen-xia, 2014).

Safety And Hazards

properties

IUPAC Name |

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPIOMSLJVHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

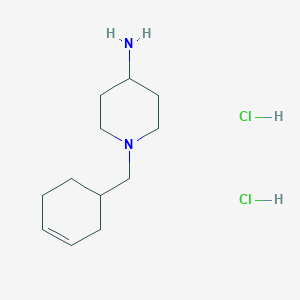

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)

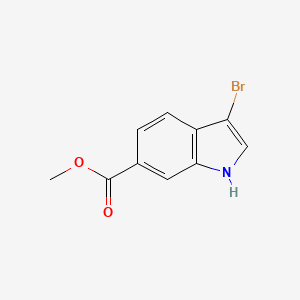

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)

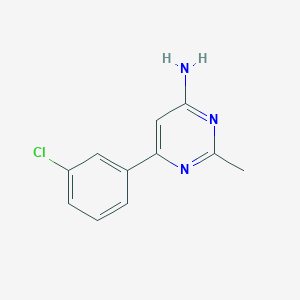

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)